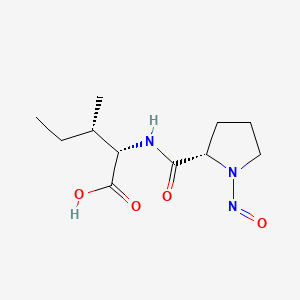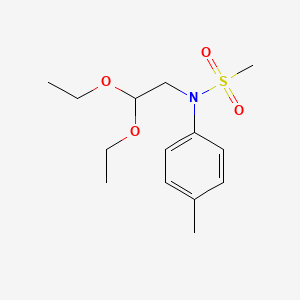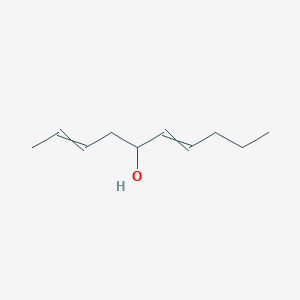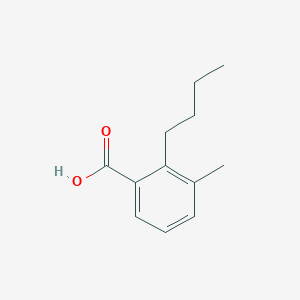![molecular formula C21H39NO4S B14398491 N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine CAS No. 88331-25-3](/img/structure/B14398491.png)
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a hexadecanoylsulfanyl group attached to the propanoyl moiety, which is further linked to a glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine typically involves the reaction of hexadecanoyl chloride with 3-mercaptopropanoic acid to form the intermediate hexadecanoyl-3-mercaptopropanoate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve an inert atmosphere, such as nitrogen, and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The hexadecanoylsulfanyl group may interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the glycine moiety can modulate neurotransmitter activity, influencing various physiological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Octadecanoylsulfanyl)propanoyl]glycine
- N-[3-(Dodecanoylsulfanyl)propanoyl]glycine
- N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
Uniqueness
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
88331-25-3 |
|---|---|
Molekularformel |
C21H39NO4S |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
2-(3-hexadecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C21H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)27-17-16-19(23)22-18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
SSMSQSFIXIDWHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)

![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)

![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)


